molecular formula C13H13N5O2S B14511979 4-Amino-N-(2-cyanoethyl)-N-(pyrimidin-2-yl)benzene-1-sulfonamide CAS No. 62643-50-9

4-Amino-N-(2-cyanoethyl)-N-(pyrimidin-2-yl)benzene-1-sulfonamide

Cat. No.: B14511979
CAS No.: 62643-50-9
M. Wt: 303.34 g/mol
InChI Key: BCSRSDLTOSMLKF-UHFFFAOYSA-N
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Description

4-Amino-N-(2-cyanoethyl)-N-(pyrimidin-2-yl)benzene-1-sulfonamide is a synthetic chemical compound featuring a sulfonamide functional group attached to an aniline ring and a pyrimidine heterocycle, which is further substituted with a 2-cyanoethyl group on the sulfonamide nitrogen. This structure is characteristic of sulfonamide-based molecules, a class known for its broad spectrum of pharmacological activities . Sulfonamides, in general, are well-established in scientific literature as bacteriostatic antibiotics. They function as competitive inhibitors of the bacterial enzyme dihydropteroate synthase, which is essential for the microbial synthesis of folic acid . The specific presence of the pyrimidin-2-yl group is a common feature in several therapeutic sulfonamides, such as sulfadiazine, suggesting potential for research into antibacterial applications . The additional 2-cyanoethyl substitution on the sulfonamide nitrogen may alter the compound's physicochemical properties, such as its polarity and binding affinity, making it a candidate for structure-activity relationship (SAR) studies in medicinal chemistry. Researchers can explore this molecule for developing new antimicrobial agents or as a building block in synthesizing more complex molecules. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

CAS No.

62643-50-9

Molecular Formula

C13H13N5O2S

Molecular Weight

303.34 g/mol

IUPAC Name

4-amino-N-(2-cyanoethyl)-N-pyrimidin-2-ylbenzenesulfonamide

InChI

InChI=1S/C13H13N5O2S/c14-7-1-10-18(13-16-8-2-9-17-13)21(19,20)12-5-3-11(15)4-6-12/h2-6,8-9H,1,10,15H2

InChI Key

BCSRSDLTOSMLKF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)N(CCC#N)S(=O)(=O)C2=CC=C(C=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Substituent Impact: Methyl or methoxy groups (e.g., Sulfamerazine) improve solubility in ethanol-water systems but may contribute to bacterial resistance .
  • Fluorinated Derivatives: The trifluoromethyl group in 4-Amino-N-[4-(trifluoromethyl)pyrimidin-2-yl]benzene-1-sulfonamide enhances lipophilicity, favoring blood-brain barrier penetration .
  • Heterocycle Replacement : Sulfapyridine’s pyridine ring reduces antibacterial efficacy compared to pyrimidine-based analogues, highlighting the importance of the pyrimidine scaffold .

Pharmacological and Physicochemical Properties

  • Solubility: Sulfamerazine and Sulfametazina exhibit higher solubility in ethanol-water mixtures due to methyl groups, whereas fluorinated or cyano-substituted derivatives show lower solubility, requiring formulation optimization .
  • Metabolic Stability: The cyanoethyl group may reduce metabolic degradation compared to unsubstituted sulfonamides, as cyano groups are less prone to oxidative metabolism.
  • Resistance Profiles: Methyl-substituted sulfonamides (e.g., Sulfamerazine) face higher resistance rates due to widespread use . The target compound’s novel substituent could circumvent existing resistance mechanisms.

Q & A

Q. How are hydrogen-bonding networks and supramolecular assemblies characterized in solid-state studies?

  • Methodological Answer : SCXRD and powder XRD map 3D networks. describes a Ni(II) complex with 1,10-phenanthroline, where N–H⋯O bonds (2.8–3.2 Å) form a 3D framework. Hirshfeld surfaces visualize interaction fingerprints (e.g., 34% O⋯H contacts) .

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